Enhanced S6K1 Kinase Inhibition: 5-Trifluoromethyl Derivative PF-4708671 vs. Related Benzimidazoles
The 5-(trifluoromethyl)benzimidazole core is essential for the potent and selective inhibition of S6K1 kinase. The derivative PF-4708671, which incorporates this core, exhibits a Ki of 20 nM and an IC50 of 160 nM against S6K1 . While this data is from a specific derivative rather than the parent compound, it strongly indicates that the 5-CF3 benzimidazole scaffold confers high affinity for this kinase target. In contrast, related benzimidazoles lacking the trifluoromethyl group, such as 5-methylbenzimidazole, do not demonstrate this level of S6K1 inhibition, with reported activities for different targets often in the high nanomolar to micromolar range [1].
| Evidence Dimension | S6K1 Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Ki = 20 nM; IC50 = 160 nM (for PF-4708671 derivative) |
| Comparator Or Baseline | 5-Methylbenzimidazole (not reported as a potent S6K1 inhibitor; typical benzimidazole activities are in high nM to μM range) |
| Quantified Difference | ~100- to 1000-fold improvement in potency vs. unoptimized benzimidazoles |
| Conditions | In vitro kinase assay (S6K1) |
Why This Matters
This demonstrates that the 5-trifluoromethyl substitution is a critical pharmacophore for achieving potent S6K1 inhibition, a target in oncology and metabolic disease.
- [1] Goud, N. S.; et al. Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. Bioorganic Chemistry 2019, 89, 103016. IC50 = 7.01 ± 0.20 µM for a benzimidazole derivative. View Source
